

# Application Notes and Protocols: WWL0245 for Prostate Cancer Cell Lines

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## Compound of Interest

Compound Name: WWL0245  
Cat. No.: B10830917

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## Introduction

**WWL0245** is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.<sup>[1][2]</sup> In androgen receptor (AR)-positive prostate cancer, BRD4 is a critical co-activator of AR and regulates the transcription of key oncogenes such as c-Myc. By inducing the ubiquitination and subsequent proteasomal degradation of BRD4, **WWL0245** effectively downregulates the AR signaling axis, leading to cell cycle arrest and apoptosis in prostate cancer cells.<sup>[1]</sup> These application notes provide detailed protocols for utilizing **WWL0245** to study its effects on prostate cancer cell lines.

## Data Presentation

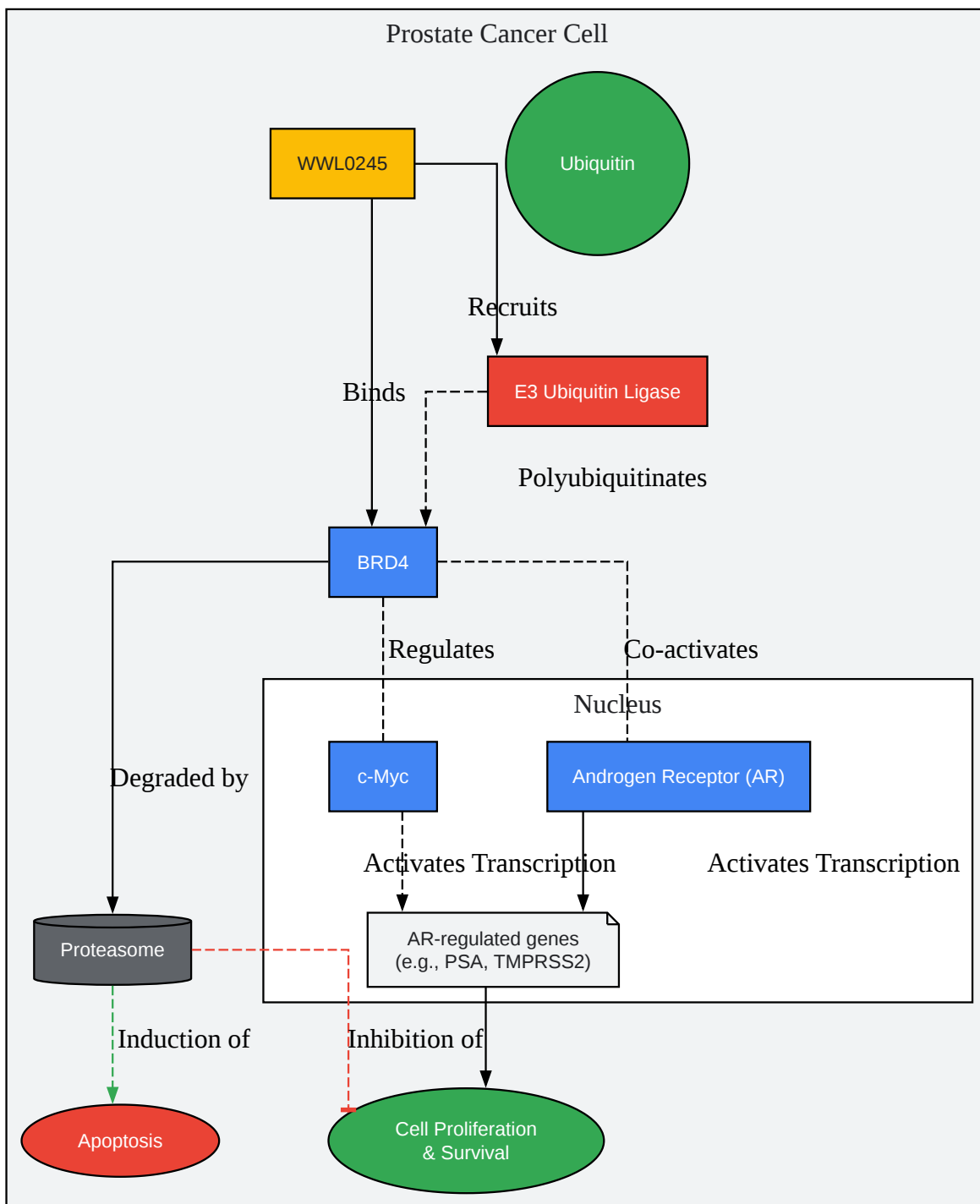
The antiproliferative activity of **WWL0245** has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) and half-maximal degradation concentration (DC<sub>50</sub>) values are summarized below.

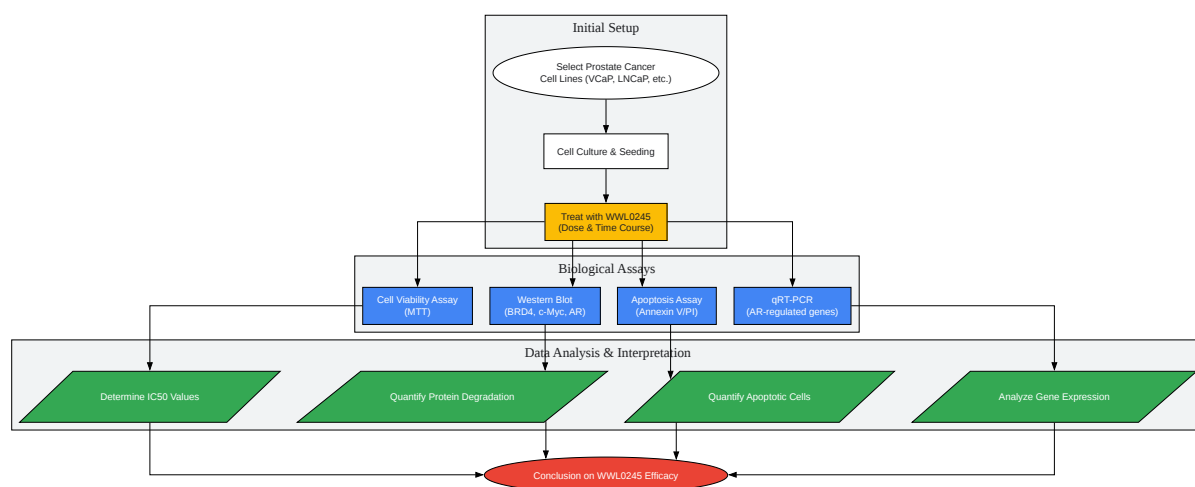
Cell Line	Type	IC50 (μM)	DC50 of BRD4	Key Characteristics
VCaP	AR-positive, Androgen-sensitive	0.016	Sub-nanomolar	Expresses wild-type AR
LNCaP	AR-positive, Androgen-sensitive	0.021	Not explicitly stated	Expresses mutant AR (T878A)
22Rv1	AR-positive, Castration-resistant	0.053	Sub-nanomolar	Expresses AR and AR-V7 splice variant
DU145	AR-negative	>10	Effective BRD4 degradation	Androgen-independent

Data compiled from publicly available information.[\[2\]](#)

## Signaling Pathway

**WWL0245** functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade BRD4. This degradation leads to the downregulation of key oncogenic signaling pathways in AR-positive prostate cancer.





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## References

- [1. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [2. medchemexpress.com](#) [medchemexpress.com]
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